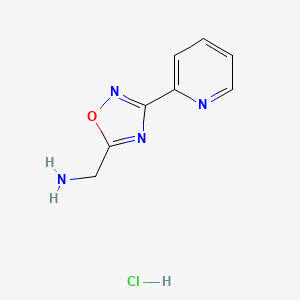

(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Description

(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a methanamine moiety. The hydrochloride salt enhances its solubility in polar solvents such as water and ethanol. This compound is cataloged under CAS 936939-88-7 and MDL MFCD09034269, with a purity of 98% . Its molecular formula is C₉H₁₀ClN₃O, and it has a molecular weight of approximately 225.6 g/mol. The pyridinyl group contributes to π-π stacking interactions in biological systems, while the oxadiazole ring offers metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O.ClH/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNZGVQUPCWSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7N3O2

- Molecular Weight : 177.16 g/mol

- CAS Number : 187970-01-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on metabolic diseases and as a potential therapeutic agent.

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including:

- Mitochondrial Uncoupling : Similar compounds have been shown to act as mitochondrial uncouplers, which can enhance cellular respiration and energy expenditure. For instance, derivatives like BAM15 have demonstrated significant effects on mitochondrial function by increasing oxygen consumption rates in myoblast cell lines .

- GPBAR1 Agonism : The oxadiazole scaffold has been linked to the activation of G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation and inflammation. Compounds designed with this structure have shown promise in selectively activating GPBAR1 without affecting other bile acid receptors .

Pharmacological Studies

Several studies have evaluated the pharmacokinetic properties and biological efficacy of related compounds:

Case Studies

- Mitochondrial Activity : In a study focusing on mitochondrial uncouplers, a related compound showed enhanced oxygen consumption rates indicative of increased metabolic activity. The study highlighted that these compounds could serve as potential treatments for metabolic disorders .

- GPBAR1 Activation : Another study synthesized oxadiazole derivatives that selectively activated GPBAR1 and demonstrated their efficacy in modulating metabolic pathways associated with obesity and diabetes. This suggests that this compound may have similar therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, their substituents, and physicochemical properties:

Key Research Findings

Antimicrobial Activity : Compounds with chloropyridyl-piperazine substituents (e.g., ) exhibited potent activity against E. coli by disrupting efflux pumps (MIC values < 2 µg/mL). The pyridin-2-yl analogue may share similar mechanisms but requires validation.

Solubility and Bioavailability: Fluorinated derivatives (e.g., ) showed improved metabolic stability and solubility compared to non-fluorinated analogues. The pyridin-2-yl compound’s solubility in methanol and water (≥10 mg/mL) is advantageous for formulation .

Lipophilicity vs. Activity : Phenyl- and p-tolyl-substituted analogues () demonstrated higher logP values (2.1–2.5), correlating with enhanced membrane permeability but reduced aqueous solubility.

Conformational Flexibility : Ethyl-linked derivatives () exhibited broader binding modes in docking studies due to increased rotational freedom, suggesting utility in targeting flexible enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.